molecular formula C12H13BrN4S B6355988 1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858254-95-1

1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B6355988
CAS RN: 1858254-95-1
M. Wt: 325.23 g/mol
InChI Key: NIVNWWRSEXYUOP-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals .


Synthesis Analysis

1,3,4-Thiadiazole was first discovered by Emil Fischer in 1882 and can be synthesized using both conventional and microwave methods with catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Piperazine is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine has been studied for its potential applications in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various compounds, and has been used to investigate the effects of various drugs on the body. Additionally, this compound has been used to study the mechanisms of action of various compounds, as well as the effects of various drugs on the body.

Mechanism of Action

1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine is believed to act as an agonist at serotonin receptors in the brain. Specifically, it is thought to act as an agonist at 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior. Additionally, this compound is thought to act as an antagonist at certain dopamine receptors, which are involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the body. It has been shown to have antidepressant-like effects in animal models, and has been found to reduce anxiety-like behavior in rodents. Additionally, this compound has been found to have anti-inflammatory effects in animal models, and has been found to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is not expensive to purchase. Additionally, it is relatively stable and can be stored for long periods of time. However, this compound also has some limitations. It is not very soluble in water, and therefore may not be suitable for use in certain experiments. Additionally, it is not very selective and may have off-target effects in some experiments.

Future Directions

1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine has potential applications in a variety of areas, including drug discovery, drug development, and pharmacology. Additionally, further research into its mechanism of action and its biochemical and physiological effects may help to improve our understanding of how drugs interact with the body. Additionally, further research into the pharmacokinetics and pharmacodynamics of this compound may help to improve our understanding of how drugs are metabolized in the body. Finally, further research into the potential therapeutic applications of this compound may help to identify new treatments for various diseases and conditions.

Synthesis Methods

1-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be synthesized in a laboratory setting using a variety of methods. One method involves the reaction of 4-bromophenol with 2-amino-1,3-thiazole in the presence of an acid catalyst. Another method involves the reaction of 4-bromophenol with 1-methylpiperazine in the presence of a base catalyst. The final product is then purified by column chromatography.

properties

IUPAC Name

3-(4-bromophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNWWRSEXYUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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